4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol is a chemical compound with the molecular formula and a molecular weight of 194.22 g/mol. The compound is identified by its CAS number 1781340-25-7. It is characterized by the presence of a piperidine ring and a difluoroethylamine side chain, which contribute to its unique chemical properties and potential applications in various scientific fields.
This compound can be sourced from chemical suppliers and databases that specialize in pharmaceuticals and fine chemicals. Its synthesis and characterization are documented in various patents and scientific literature.
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol is classified as an organic compound and falls under the category of piperidine derivatives. Its structure suggests potential biological activity, making it of interest in medicinal chemistry.
The synthesis of 4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol can be approached through several methods, though specific detailed protocols may vary. The general steps involved typically include:
Technical details regarding reaction conditions, catalysts, and purification methods are critical for optimizing yields and ensuring the purity of the final product. These methods are often described in patent literature, which outlines specific conditions such as temperature, pressure, and solvent systems used during synthesis .
The molecular structure of 4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol features:
CN1CCC(O)(C(F)(F)CN)CC1The spatial arrangement of atoms within this compound contributes to its reactivity and potential biological interactions.
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications.
While specific mechanisms of action for 4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol are not extensively documented in literature, compounds with similar structural features often exhibit interactions with biological targets such as enzymes or receptors.
Further research is necessary to elucidate the precise mechanism through which this compound exerts its effects.
The physical and chemical properties of 4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol include:
These properties are crucial for understanding how the compound behaves under different conditions, influencing its storage, handling, and application in scientific research .
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol has potential applications in various scientific fields:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9